![molecular formula C14H12N4O2S B2380489 (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile CAS No. 1025124-03-1](/img/structure/B2380489.png)
(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile
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Description
(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile, also known as MBS-3, is a chemical compound that has been widely studied for its potential applications in scientific research. MBS-3 is a member of the family of propargylglycine derivatives, which have been shown to have a range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on related pyrimidine derivatives, such as the synthesis of O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives (APABS and DPACS), has been conducted. These compounds were synthesized and analyzed using single crystal X-ray diffraction and quantum chemical examination. Such research highlights the potential for detailed structural analysis of similar compounds (Khalid et al., 2021).
Antimicrobial Activity
- Studies on related compounds, like the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, have explored their antimicrobial properties. This highlights a potential area of application for (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile in antimicrobial research (Gein et al., 2020).
Intermediate in Pharmaceutical Synthesis
- Similar compounds have been synthesized as intermediates in pharmaceuticals, such as diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This suggests that (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile could be a valuable intermediate in the synthesis of similar pharmaceutical agents (Ju Xiu-lia, 2015).
properties
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-11-3-5-12(6-4-11)21(19,20)13(9-15)10-18-14-16-7-2-8-17-14/h2-8,10H,1H3,(H,16,17,18)/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJRBWHQNRWHD-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile |
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